![molecular formula C6H9N3O2 B2864475 1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 860569-56-8](/img/structure/B2864475.png)
1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a derivative of 1H-1,2,3-triazole . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole derivatives has been accomplished using various methods . One common method involves “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The starting material undergoes a Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .Molecular Structure Analysis
The molecular structure of 1H-1,2,3-triazole derivatives is characterized by the presence of a triazole ring containing two carbon and three nitrogen atoms . The presence of polar groups at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to their overall activity .Chemical Reactions Analysis
1H-1,2,3-triazole derivatives undergo various chemical reactions. For instance, they can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . They can also participate in reactions such as the azide-acetylene cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-1,2,3-triazole derivatives can be determined using various spectroscopic techniques . For example, 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy can be used for characterization .Scientific Research Applications
Drug Discovery and Pharmaceutical Applications
1-Ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention in the pharmaceutical industry due to the biological significance of 1,2,3-triazoles . These compounds are known for their stability and have been incorporated into various drugs, such as anticonvulsants, antibiotics, and anticancer agents. The triazole ring mimics the peptide bond, making it a useful scaffold in medicinal chemistry for drug design .
Polymer Chemistry
In polymer science, the triazole moiety can be utilized to create novel materials with specific properties. For instance, 1,2,3-triazoles can be used to synthesize polymers with enhanced thermal stability, mechanical strength, and chemical resistance. The triazole ring’s ability to participate in hydrogen bonding can also lead to the development of self-healing materials .
Supramolecular Chemistry
The triazole unit’s potential for hydrogen bonding and its dipole moment make it an excellent candidate for constructing supramolecular assemblies. These structures can be used for molecular recognition processes, which are fundamental in the development of sensors and molecular machines .
Bioconjugation
Bioconjugation involves attaching two molecules together, typically for biological applications. The triazole ring can act as a linker in bioconjugation reactions, such as those used in antibody-drug conjugates (ADCs) for targeted cancer therapy. The stability of the triazole linkage ensures that the conjugate remains intact until it reaches the target site .
Chemical Biology
In chemical biology, 1,2,3-triazoles have been explored for their ability to modulate biological systems. They can serve as inhibitors or activators of enzymes, receptors, and other proteins. The triazole core’s versatility allows for the exploration of a wide range of biological activities, potentially leading to new therapeutic agents .
Fluorescent Imaging
Triazole derivatives can be engineered to exhibit fluorescent properties, making them useful in imaging applications. They can be used as probes to visualize biological processes at the molecular level, aiding in the diagnosis and study of diseases .
Mechanism of Action
Target of Action
Triazole derivatives are known to interact with a variety of biological targets . For instance, some triazole compounds have been found to inhibit enzymes like xanthine oxidase .
Mode of Action
For example, they can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes .
Biochemical Pathways
For instance, some triazole derivatives have been found to inhibit the synthesis of nucleic acids .
Result of Action
Triazole compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Future Directions
The future directions in the research of 1H-1,2,3-triazole derivatives could involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . Furthermore, the development of new classes of antibacterial agents to fight multidrug-resistant pathogens could be a potential area of research .
properties
IUPAC Name |
1-ethyl-5-methyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-9-4(2)5(6(10)11)7-8-9/h3H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQSFANDGZIVST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N=N1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.